molecular formula C12H16N2O B11893940 6-(Azepan-1-yl)nicotinaldehyde

6-(Azepan-1-yl)nicotinaldehyde

Cat. No.: B11893940
M. Wt: 204.27 g/mol
InChI Key: GBAWQLMYFWETQO-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound features a nicotinaldehyde core with an azepane ring attached to the nitrogen atom. Nicotinaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with azepane under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The azepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

6-(Azepan-1-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The azepane ring may also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azepan-1-ylmethyl)nicotinic acid
  • 6-(Pyrrolidin-1-ylmethyl)nicotinic acid
  • 6-(1-Piperidinylmethyl)nicotinic acid

Uniqueness

6-(Azepan-1-yl)nicotinaldehyde is unique due to the presence of both the azepane ring and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique combination of structural features that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-(azepan-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O/c15-10-11-5-6-12(13-9-11)14-7-3-1-2-4-8-14/h5-6,9-10H,1-4,7-8H2

InChI Key

GBAWQLMYFWETQO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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